molecular formula C10H16BNO4S B1521690 4-(Butylsulfonamido)phenylboronic acid CAS No. 1072945-66-4

4-(Butylsulfonamido)phenylboronic acid

Cat. No. B1521690
M. Wt: 257.12 g/mol
InChI Key: GFVQWMXOLYHARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.11400 . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of 4-(Butylsulfonamido)phenylboronic acid is represented by the InChI code 1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 .

Scientific Research Applications

Self-Assembled Nanorods for Imaging and Therapy

A study by Ting Li and Yang Liu (2021) showcased the development of phenylboronic acid-functionalized pyrene nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods demonstrated excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties, making them suitable for cancer cell therapy and selective analysis of sialic acids in living cells (Li & Liu, 2021).

Catalysis in Fine Chemicals Synthesis

Nadezhda A. Nemygina et al. (2016) reported on Pd-nanoparticles confined within a hollow polymeric framework acting as effective catalysts for the synthesis of fine chemicals. Their study highlighted the potential of such catalysts in selective hydrogenation and Suzuki cross-coupling reactions, which are key in the production of various chemical compounds (Nemygina et al., 2016).

Polymer Electrolyte Membranes

Research by Nanwen Li et al. (2010) focused on the development of polymer electrolyte membranes derived from new sulfone monomers with pendent sulfonic acid groups. These membranes have applications in fuel cells, showcasing improved water stability and proton conductivity, which are critical for efficient energy conversion (Li et al., 2010).

Antimicrobial Activity

M. Zareef, R. Iqbal, and M. Arfan (2008) explored the antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, derived from cyclization of 4-(substituted-phenylsulfonamido)butanoic acids. These compounds showed promising results against various microorganisms, highlighting their potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Advanced Drug Delivery Systems

Katsuhiko Sato et al. (2011) reviewed the progress in pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery. These systems, which can incorporate phenylboronic acid derivatives, offer targeted and controlled release of drugs in response to specific biological stimuli, paving the way for more effective and personalized therapies (Sato et al., 2011).

Safety And Hazards

4-(Butylsulfonamido)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

[4-(butylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQWMXOLYHARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674490
Record name {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylsulfonamido)phenylboronic acid

CAS RN

1072945-66-4
Record name {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Butylsulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Butylsulfonamido)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Butylsulfonamido)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Butylsulfonamido)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Butylsulfonamido)phenylboronic acid
Reactant of Route 6
4-(Butylsulfonamido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.